

ZINC866533340 chemical properties and characteristics

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Compound of Interest

Compound Name: ZINC866533340

Cat. No.: B15614111

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Technical Guide: ZINC866533340

For Researchers, Scientists, and Drug Development Professionals

Abstract


This technical guide provides a summary of the available chemical properties and characteristics of the compound **ZINC866533340**. Despite a comprehensive search of scientific literature and chemical databases, no experimental biological data, including quantitative assays, detailed experimental protocols, or defined signaling pathways, has been found for this specific molecule. The information presented herein is based on data available from the ZINC22 database and general knowledge of structurally related compounds. This document is intended to serve as a foundational reference for researchers interested in the potential evaluation of **ZINC866533340**.

Chemical Identity and Properties

ZINC866533340 is a unique chemical entity available for virtual screening and potential acquisition through the ZINC database. Its systematic name is 1,3-dimethyl-5-(3,5-dimethoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Chemical Structure

The two-dimensional structure of **ZINC866533340** is presented below:

 Chemical structure of ZINC866533340

Physicochemical Properties

The following table summarizes the key calculated physicochemical properties of **ZINC866533340** as obtained from the ZINC22 database. It is important to note that these are computationally predicted values and have not been experimentally verified.

Property	Value	Data Source
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₄	ZINC22
Molecular Weight	276.29 g/mol	ZINC22
Canonical SMILES	<chem>CN1C=C(C(=O)N(C1=O)C)C1=CC(=CC(=C1)OC)OC</chem>	ZINC22
InChI Key	UXXJVMXGCEORAE-UHFFFAOYSA-N	ZINC22
Calculated LogP	0.83	ZINC22
Supplier	eMolecules	ZINC22

Biological Activity and Experimental Data

A thorough search of public scientific databases and literature has revealed no published experimental data on the biological activity of **ZINC866533340**. High-throughput screening campaigns and individual research articles reviewed did not contain specific assays or results for this compound.

While no direct information is available for **ZINC866533340**, the pyrimidine-2,4(1H,3H)-dione core is a scaffold present in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of activities, including but not limited to:

- Anticancer agents
- Antiviral compounds
- Enzyme inhibitors

It is crucial to emphasize that the biological activities of these related compounds cannot be extrapolated to **ZINC866533340**. The specific substitution pattern of the 3,5-dimethoxyphenyl group at the 5-position and the N,N'-dimethylation of the pyrimidine ring will significantly influence its pharmacological profile.

Experimental Protocols

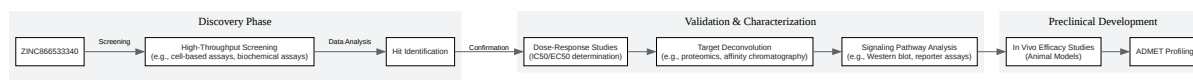
As no experimental studies involving **ZINC866533340** have been identified, this guide cannot provide any detailed methodologies for its synthesis, purification, or biological evaluation. Researchers interested in studying this compound would need to develop and validate their own experimental protocols.

A potential synthetic route could involve the condensation of a suitably substituted urea derivative with a three-carbon synthon, a common method for the synthesis of pyrimidine-2,4(1H,3H)-diones. However, a specific, validated synthetic protocol for **ZINC866533340** is not publicly available.

Signaling Pathways and Mechanisms of Action

There is no information available regarding the signaling pathways or molecular targets that may be modulated by **ZINC866533340**. Any investigation into the mechanism of action of this compound would require initial screening against a panel of relevant biological targets.

To illustrate a hypothetical workflow for investigating a novel compound like **ZINC866533340**, the following diagram outlines a general approach for target identification and validation.



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General workflow for the investigation of a novel chemical entity.

Conclusion and Future Directions

ZINC866533340 is a commercially available compound with defined chemical properties but, as of the date of this guide, no publicly available biological data. Its pyrimidine-2,4(1H,3H)-dione core suggests potential for biological activity, but this remains to be experimentally determined.

Future research on **ZINC866533340** would require:

- **Chemical Synthesis and Verification:** Development of a robust synthetic route and thorough analytical characterization (NMR, MS, etc.).
- **In Vitro Screening:** Evaluation in a broad range of biological assays to identify potential therapeutic areas.
- **Mechanism of Action Studies:** Elucidation of its molecular target(s) and the signaling pathways it modulates.

This technical guide serves as a starting point for researchers, providing the known chemical information for **ZINC866533340** and highlighting the current lack of experimental data. Any future studies on this compound would be novel and contribute significantly to the understanding of its potential role in drug discovery and development.

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